![molecular formula C13H18ClFN2O2S B5402719 1-(2-chloro-4-fluorobenzyl)-4-(ethylsulfonyl)piperazine](/img/structure/B5402719.png)
1-(2-chloro-4-fluorobenzyl)-4-(ethylsulfonyl)piperazine
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Description
Synthesis Analysis
The synthesis of related compounds involves strategic chemical reactions to introduce specific functional groups that confer the desired biological activity. For instance, the development of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists involves complex synthesis steps to achieve high affinity and selectivity, indicative of the synthetic complexity and potential of such compounds (Borrmann et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(2-chloro-4-fluorobenzyl)-4-(ethylsulfonyl)piperazine plays a crucial role in determining their biological activity. X-ray crystallography and spectroscopic methods are often employed to elucidate the structure, revealing how modifications in the molecular framework can impact receptor affinity and selectivity. For example, the crystal and molecular structure studies on related compounds have highlighted the importance of the piperazine ring's conformation and substituent positioning for biological efficacy (Naveen et al., 2009).
Chemical Reactions and Properties
Compounds like 1-(2-chloro-4-fluorobenzyl)-4-(ethylsulfonyl)piperazine undergo various chemical reactions that modify their structure and, consequently, their chemical and biological properties. These reactions include nucleophilic substitution, condensation, and sulfonation, which are pivotal in tailoring the compound's activity toward specific biological targets. The synthesis and characterization of such compounds often reveal their stability, reactivity, and interaction with biological macromolecules.
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystallinity, are crucial for their formulation and therapeutic application. These properties are determined by the compound's molecular structure and influence its absorption, distribution, metabolism, and excretion (ADME) profile. For example, the low lipophilicity of certain piperazine compounds enhances their suitability for brain imaging applications, indicating the importance of physical properties in drug design and development (He et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-4-ethylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN2O2S/c1-2-20(18,19)17-7-5-16(6-8-17)10-11-3-4-12(15)9-13(11)14/h3-4,9H,2,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAPBAJLUDKRQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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